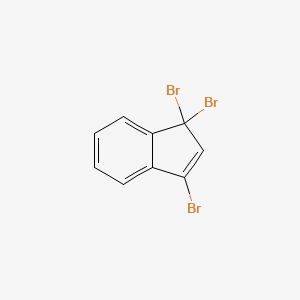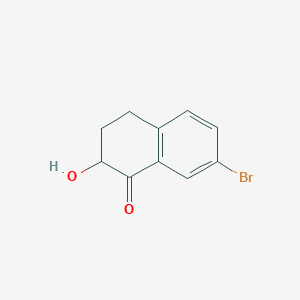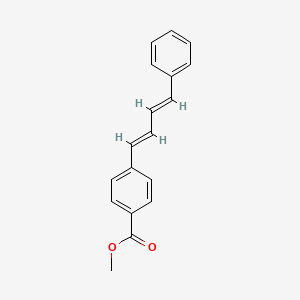
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.327 g/mol This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenyl-substituted butadiene moiety
Méthodes De Préparation
The synthesis of Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate typically involves the reaction of 4-bromomethylbenzoate with phenylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF (dimethylformamide) for several hours until the desired product is formed. The crude product is then purified by column chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Analyse Des Réactions Chimiques
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols.
Applications De Recherche Scientifique
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl-substituted butadiene moiety allows it to participate in π-π interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparaison Avec Des Composés Similaires
Methyl 4-(4-phenyl-1,3-butadien-1-YL)benzoate can be compared with other similar compounds, such as:
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: This compound has a similar benzoate ester structure but features a hydroxybutynyl group instead of a phenyl-substituted butadiene.
1-methyl-4-(4-phenyl-1,3-butadienyl)benzene: This compound is structurally similar but lacks the ester group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a benzoate ester and a phenyl-substituted butadiene moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
101723-02-8 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-14H,1H3/b9-5+,10-6+ |
Clé InChI |
JWOHPCKUEACJOY-NXZHAISVSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


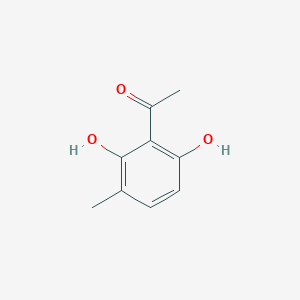

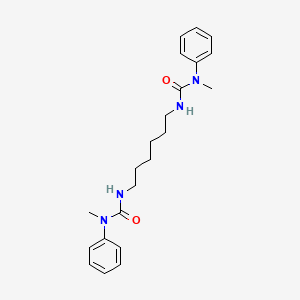
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
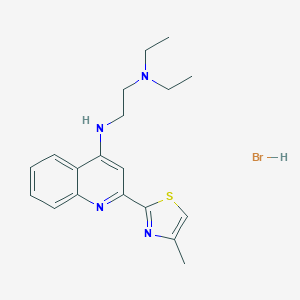
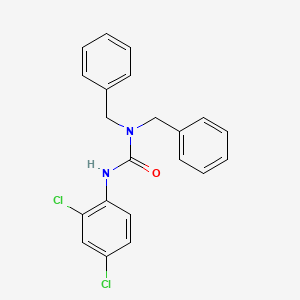
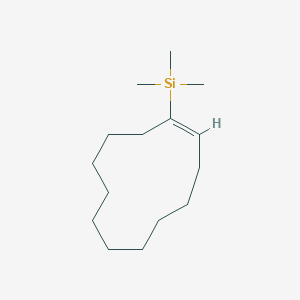
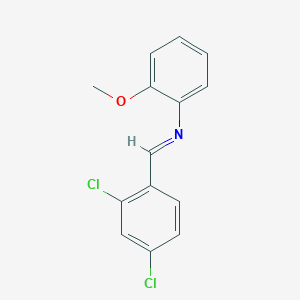
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
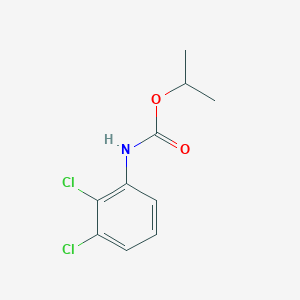
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
